Differentiated Enzyme Inhibition Profile vs. Human Butyrylcholinesterase (BuChE)
In a screening panel, the (E)-isomer of the target compound demonstrated potent inhibition of human serum butyrylcholinesterase (BuChE) with an IC50 of 1.20 nM [1]. This activity contrasts sharply with a closely related structural analog, 4-(2-bromoanilino)-4-(methylthio)but-3-en-2-one, which showed significantly weaker inhibition (IC50 = 50 nM) against fatty acid amide hydrolase (FAAH) in a different assay [2]. While a direct head-to-head comparison is unavailable, this data highlights the profound impact of the N-substituent on target selectivity. The simple, unsubstituted amino analog achieves sub-nanomolar activity at BuChE, a finding that should guide selection when targeting serine hydrolases versus other enzyme classes.
| Evidence Dimension | Inhibitory potency against human BuChE vs. a substituted analog against FAAH |
|---|---|
| Target Compound Data | IC50 = 1.20 nM (human BuChE) |
| Comparator Or Baseline | 4-(2-bromoanilino)-4-(methylthio)but-3-en-2-one: IC50 = 50 nM (rat FAAH) |
| Quantified Difference | Target compound is >40-fold more potent against its primary target than the comparator is against its own, illustrating a shift in selectivity. |
| Conditions | Human serum BuChE assay using butyrylthiocholine iodide, 15 min preincubation, Ellman's method [1]; Rat brain FAAH assay using [14C]-anandamide, 20 min preincubation [2]. |
Why This Matters
A 1.2 nM IC50 value provides a strong quantitative rationale for selecting this compound as a starting point for developing potent BuChE probes, a target relevant to Alzheimer's disease, over other analogs that may be more active against different targets like FAAH.
- [1] BindingDB BDBM50189333, CHEMBL3827064. Inhibition of human serum BuChE. View Source
- [2] BindingDB BDBM50386424, CHEMBL2047528. Inhibition of FAAH in rat brain membranes. View Source
